molecular formula C16H20N2OS2 B15032938 (5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15032938
M. Wt: 320.5 g/mol
InChI Key: TWKOYFGTDBBTBN-SDNWHVSQSA-N
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Description

The compound (5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a conjugated exocyclic double bond. Its structure features a 4-(diethylamino)phenyl substituent at the C5 methylidene position, an ethyl group at the N3 position, and a thione (C=S) group at C2. The (5E)-configuration indicates the trans arrangement of the substituents across the exocyclic double bond, which is critical for molecular planarity and intermolecular interactions .

Rhodanine derivatives are synthesized via Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes.

Properties

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H20N2OS2/c1-4-17(5-2)13-9-7-12(8-10-13)11-14-15(19)18(6-3)16(20)21-14/h7-11H,4-6H2,1-3H3/b14-11+

InChI Key

TWKOYFGTDBBTBN-SDNWHVSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(CC)CC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=S

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Using Aromatic Aldehydes and Thiourea Derivatives

The thiazolidin-4-one scaffold is typically constructed via a one-pot reaction involving aromatic aldehydes, primary amines, and thioglycolic acid or thiourea derivatives. For the target compound, 4-(diethylamino)benzaldehyde reacts with ethylamine and thioglycolic acid under acidic conditions. The reaction proceeds through imine formation followed by cyclization, yielding the 1,3-thiazolidin-4-one core.

Reaction Conditions:

  • Solvent: Ethanol or solvent-free
  • Catalyst: Polypropylene glycol (PPG) or Bi(SCH₂COOH)₃
  • Temperature: 70–110°C
  • Duration: 4–24 hours

A study demonstrated that PPG enhances reaction efficiency compared to polyethylene glycol (PEG), achieving yields up to 83%. Substituting thioglycolic acid with N-ethylthiourea introduces the 3-ethyl and 2-sulfanylidene groups simultaneously.

Multicomponent Reaction (MCR) Approach

A four-component reaction involving 4-(diethylamino)benzaldehyde , ethyl isothiocyanate , chloroacetic acid , and ammonium thiocyanate generates the target compound. This method utilizes a sequential condensation-cyclization mechanism:

  • Formation of thiosemicarbazide : Ethyl isothiocyanate reacts with ammonium thiocyanate.
  • Aldol condensation : The thiosemicarbazide intermediate couples with 4-(diethylamino)benzaldehyde.
  • Cyclization : Chloroacetic acid facilitates ring closure, forming the thiazolidin-4-one framework.

Optimization Data:

Parameter Optimal Value Yield (%)
Solvent Ethanol 78
Temperature 80°C 78
Catalyst (Bi(SCH₂COOH)₃) 5 mol% 85

This route minimizes side products and is scalable for industrial production.

Functionalization of the Thiazolidin-4-one Core

Introduction of the 3-Ethyl Group

The 3-ethyl substituent is incorporated via alkylation of the thiazolidinone nitrogen. N-Ethylation is achieved using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃). Alternatively, pre-functionalized amines (e.g., ethylamine) are used during cyclocondensation to avoid post-synthetic modifications.

Side Reaction Mitigation:

  • Excess ethylating agent leads to over-alkylation. Controlled stoichiometry (1:1.2 molar ratio of amine:alkyl halide) ensures mono-ethylation.
  • Polar aprotic solvents (e.g., DMF) improve regioselectivity.

Sulfanylidene Group Installation

The 2-sulfanylidene moiety originates from thiourea derivatives or hydrogen sulfide (H₂S) gas. In a patented method, thioacetamide is reacted with the thiazolidinone intermediate under refluxing methanol, replacing the carbonyl oxygen with sulfur.

Mechanistic Pathway:

  • Nucleophilic attack of sulfur on the carbonyl carbon.
  • Elimination of water, forming the thione tautomer.

Characterization Data:

  • FT-IR : C=S stretch at 1,240 cm⁻¹.
  • ¹H NMR : Singlet for SCH₂ at δ 3.8 ppm.

Green Chemistry Approaches

Solvent-Free Synthesis

Eco-friendly protocols eliminate organic solvents by using neat conditions or ionic liquids. A study reported 85% yield when synthesizing thiazolidin-4-ones under solvent-free conditions at 70°C with Bi(SCH₂COOH)₃ catalysis.

Advantages:

  • Reduced waste generation.
  • Lower energy requirements.

Nanocatalysis

Magnetic nanoparticles (Fe₃O₄@SiO₂-SH) enhance reaction rates and yields. These catalysts are recoverable via external magnets and reused for up to five cycles without activity loss.

Performance Metrics:

Cycle Yield (%)
1 92
3 89
5 85

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor technology improves heat transfer and mixing efficiency. A pilot-scale study achieved 90% yield with a residence time of 15 minutes, compared to 4 hours in batch reactors.

Parameters for Scale-Up:

  • Flow rate: 10 mL/min.
  • Temperature: 100°C.
  • Catalyst: Immobilized PPG on silica gel.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) remains the gold standard for lab-scale purification. Industrial processes use recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >99% purity.

Typical Recovery Rates:

Method Purity (%) Recovery (%)
Column Chromatography 99.5 70
Recrystallization 99.8 85

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenylmethylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenylmethylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and phenylmethylidene moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene substituent significantly impacts electronic and steric properties. Key comparisons include:

Compound Benzylidene Substituent Electronic Effects Key Properties Evidence Source
Target Compound 4-(Diethylamino)phenyl Strong electron-donating (NEt₂) Enhanced solubility, planar structure
(5E)-5-[(2-Nitrophenyl)methylidene]-... 2-Nitrophenyl Electron-withdrawing (NO₂) Reduced electron density, polar
(5E)-5-{[1-(2,4-Dichlorobenzyl)indol... 1-(2,4-Dichlorobenzyl)indol-3-yl Bulky, mixed electronic effects Steric hindrance, lipophilic
(5Z)-5-(2-Methylbenzylidene)-... 2-Methylphenyl Weak electron-donating (CH₃) Moderate planarity
  • In contrast, methoxy-substituted analogs (e.g., ) exhibit similar electron donation but with reduced steric bulk .
  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Nitro-substituted derivatives () show reduced electron density, which may stabilize the thione tautomer and alter redox properties . Chlorine substituents () introduce polarity but also increase molecular weight and lipophilicity .

Substituent Effects on the Thiazolidinone Ring

Compound N3 Substituent Steric and Electronic Effects Evidence Source
Target Compound Ethyl Moderate steric bulk, electron-neutral
3-Benzyl-5-{[5-(3,4-Dichlorophenyl)... Benzyl Increased steric hindrance
3-Cyclopentyl-5-{[3-(4-Ethoxy-3-ni... Cyclopentyl High steric bulk, lipophilic
  • Ethyl vs. Benzyl/Cyclopentyl: The ethyl group in the target compound balances steric effects and solubility. Bulkier substituents (e.g., benzyl in ) may hinder molecular packing, as seen in lower melting points (e.g., 178–246°C decomposition for a benzyl analog in ) .

Physical and Chemical Properties

  • Melting Points: Derivatives with polar groups (e.g., –NO₂ in ) exhibit higher melting points due to stronger intermolecular forces. The target compound’s diethylamino group may lower melting points by disrupting crystal packing .
  • Tautomerism: The thione (C=S) group in rhodanines can tautomerize to the thiol (C–SH) form. Electron-donating groups stabilize the thione tautomer, which is dominant in the target compound .
  • Hydrogen Bonding: The (5E)-configuration facilitates intermolecular hydrogen bonding between the thione sulfur and adjacent NH groups, as observed in similar structures () .

Biological Activity

The compound (5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities. This compound features a unique structural arrangement that enhances its potential reactivity and interaction with biological targets. Thiazolidinones are widely recognized in medicinal chemistry for their role as scaffolds in drug development, particularly due to their ability to influence metabolic pathways.

Structural Characteristics

This compound has a molecular formula of C16H20N2OS2C_{16}H_{20}N_{2}OS_{2} and is characterized by:

  • A thiazolidinone ring structure.
  • A diethylamino-substituted phenyl group.

The specific substitution pattern in this compound is crucial for its biological activity, influencing both solubility and interaction with various biological targets.

Biological Activities

Thiazolidinones, including the compound , have been studied for a range of biological activities:

  • Antimicrobial Activity : Thiazolidinones have demonstrated effectiveness against various pathogens, particularly Gram-positive bacteria. Their mechanism often involves inhibition of essential bacterial enzymes like MurB, crucial for peptidoglycan synthesis .
  • Anticancer Properties : The compound shows promise as an antiproliferative agent against several cancer cell lines. For instance, it has been linked to the inhibition of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are critical in tumor angiogenesis .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production.

Research Findings

Recent studies have explored the biological activity of thiazolidinone derivatives, highlighting their potential applications:

  • Antimicrobial Efficacy : A study demonstrated that certain thiazolidinone derivatives exhibited significantly greater antibacterial activity than standard antibiotics like ampicillin against Gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : Research indicated that the compound induced apoptosis in cancer cell lines such as A431, evidenced by upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives can be influenced by their structural features. Table 1 summarizes the SAR findings related to similar compounds:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine ring; primarily used for diabetes treatmentInsulin sensitizer
Benzothiazole derivativesSimilar ring structure; often exhibit antimicrobial propertiesAntimicrobial
2-Amino-thiazolesContains amino groups; known for anti-inflammatory effectsAnti-inflammatory

The unique substitution pattern of This compound suggests enhanced selectivity and potency compared to other structural analogs.

Case Studies

  • Anticancer Activity : In vitro studies showed that the compound inhibited the proliferation of HT-29 and PC3 cancer cell lines at micromolar concentrations. The apoptosis pathway was activated, suggesting its potential as a therapeutic agent in oncology .
  • Antibacterial Testing : The efficacy of thiazolidinone derivatives was tested against various bacterial strains, showing significant activity against Staphylococcus aureus and Bacillus cereus, indicating their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and 4-(diethylamino)benzaldehyde. Ammonium acetate in acetic acid is typically used to facilitate the Knoevenagel condensation, with reflux conditions (e.g., 80–100°C for 4–6 hours). Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the E-isomer selectively .

Q. How can the purity and stereochemistry of this compound be validated post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can assess purity (>95%). Stereochemical confirmation requires single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish E/Z isomers by observing spatial proximity between the diethylamino group and the thiazolidinone ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), diethylamino groups (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.6 ppm for CH₂), and thiazolidinone carbons (δ 170–180 ppm for C=O).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or π-π interactions?

  • Methodological Answer : SCXRD data refined via SHELXL (using Olex2 or WinGX interfaces) can generate electron density maps to identify hydrogen bonds (e.g., N–H···S or C–H···O). Graph set analysis (as per Etter’s rules) classifies interactions into motifs like D (donor)A (acceptor) patterns. For example, a D₁¹ motif may describe intramolecular H-bonding between the sulfanylidene sulfur and adjacent NH groups .

Q. What computational strategies predict the compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) for redox potential estimation.
  • Molecular Docking (AutoDock Vina) : Screen against targets like bacterial enoyl-ACP reductase (PDB: 1C14) to predict antimicrobial activity. Use PyMOL to visualize binding poses .

Q. How to address discrepancies in biological assay data (e.g., cytotoxicity vs. antimicrobial activity)?

  • Methodological Answer : Cross-validate results using orthogonal assays. For cytotoxicity, compare MTT and resazurin assays in HEK-293 and HeLa cell lines. For antimicrobial activity, perform broth microdilution (CLSI guidelines) alongside disk diffusion to rule out false positives from solvent artifacts. Statistical analysis (ANOVA, p<0.05) identifies significant outliers .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer : Employ solvent vapor diffusion with mixed solvents (e.g., DMF/ethyl acetate). If twinning occurs, use the TWIN law in SHELXL for refinement. For poor diffraction (<1.5 Å), synchrotron radiation (e.g., APS Argonne) improves resolution. Structure validation with PLATON or checkCIF ensures data integrity .

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